1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride 1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride 3-[[2-[(2-Chloroethyl)amino]ethyl]amino]propyl Monophosphate Dihydrochloride is a metabolite of Cyclophosphamide.
Brand Name: Vulcanchem
CAS No.: 158401-51-5
VCID: VC21347286
InChI: InChI=1S/C7H18ClN2O4P.2ClH/c8-2-4-10-6-5-9-3-1-7-14-15(11,12)13;;/h9-10H,1-7H2,(H2,11,12,13);2*1H
SMILES: C(CNCCNCCCl)COP(=O)(O)O.Cl.Cl
Molecular Formula: C7H20Cl3N2O4P
Molecular Weight: 333.6 g/mol

1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride

CAS No.: 158401-51-5

Cat. No.: VC21347286

Molecular Formula: C7H20Cl3N2O4P

Molecular Weight: 333.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride - 158401-51-5

CAS No. 158401-51-5
Molecular Formula C7H20Cl3N2O4P
Molecular Weight 333.6 g/mol
IUPAC Name 3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate;dihydrochloride
Standard InChI InChI=1S/C7H18ClN2O4P.2ClH/c8-2-4-10-6-5-9-3-1-7-14-15(11,12)13;;/h9-10H,1-7H2,(H2,11,12,13);2*1H
Standard InChI Key OTNQBDJOMAOTIE-UHFFFAOYSA-N
SMILES C(CNCCNCCCl)COP(=O)(O)O.Cl.Cl
Canonical SMILES C(CNCCNCCCl)COP(=O)(O)O.Cl.Cl
Appearance White to Off-White Solid
Melting Point 137-141°C

Chemical Identity and Properties

1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride is a phosphate ester derivative with multiple amine functionalities. The compound is characterized by specific chemical and physical properties that define its behavior in various analytical and biological systems.

Basic Identification

The compound is identifiable through various systematic nomenclature systems and registry numbers as outlined in Table 1.

Table 1: Identification Parameters of 1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride

ParameterInformation
CAS Registry Number158401-51-5
IUPAC Name3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate dihydrochloride
Molecular FormulaC₇H₂₀Cl₃N₂O₄P
Molecular Weight333.6 g/mol
InChIInChI=1S/C7H18ClN2O4P.2ClH/c8-2-4-10-6-5-9-3-1-7-14-15(11,12)13;;/h9-10H,1-7H2,(H2,11,12,13);2*1H
InChIKeyOTNQBDJOMAOTIE-UHFFFAOYSA-N
SMILES NotationC(CNCCNCCCl)COP(=O)(O)O.Cl.Cl

The compound contains a chloroethylamino group, an ethylamino linker, and a propyl dihydrogen phosphate ester, all existing as a dihydrochloride salt .

Physical and Chemical Properties

The compound's structure contains:

  • A chloroethylamino terminus

  • An ethylene diamine bridge

  • A propyl phosphate ester chain

  • Two hydrochloride counterions

This combination of functional groups provides the compound with specific chemical reactivity patterns that influence its stability and interactions .

Structural Relationship to Other Compounds

The compound exists in a family of related structures with pharmaceutical significance, particularly in relation to cyclophosphamide and its metabolism.

Parent Compound Relationship

1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride is derived from its parent compound, Chlorodiazanonyl phosphate (CAS: 45164-26-9), which has the molecular formula C₇H₁₈ClN₂O₄P and a molecular weight of 260.65 g/mol . The relationship between these compounds is significant for understanding their roles in pharmaceutical applications:

  • The parent compound (Chlorodiazanonyl phosphate) lacks the two hydrochloride counterions

  • The dihydrochloride salt formation alters solubility and stability properties

  • Both compounds share the same primary molecular scaffold and functional groups

Related Compounds and Variants

Several structural variants and related compounds exist, including:

  • The monohydrochloride version (CAS: 40253-51-8), which contains only one hydrochloride counterion

  • 3-Aminopropyl dihydrogen phosphate (CAS: 1071-28-9), which shares the aminopropyl phosphate structural element but lacks the chloroethylamino-ethylamino chain

These structural relationships are important for understanding the compound's role in pharmaceutical analysis and its potential biological activities .

Significance in Pharmaceutical Analysis

The compound holds particular importance in the pharmaceutical industry, especially in relation to cyclophosphamide, an established alkylating agent used in cancer chemotherapy.

Cyclophosphamide Relationship

Table 2: Reference Standard Information

Reference Standard DesignationSource IdentifierTypical Available Quantities
USP Cyclophosphamide Related Compound D158401-51-525mg, 100mg
Cyclophosphamide Impurity E158401-51-525mg
3-[2-(2-Chloroethylamino)ethylamino]propyl Dihydrogen Phosphate Dihydrochloride86-MM0822.0425mg, 100mg

Pharmaceutical companies maintain strict specifications for the maximum allowable limits of this impurity in cyclophosphamide formulations to ensure drug efficacy and patient safety .

Synthesis and Chemical Properties

The synthesis and chemical behavior of this compound provide insights into its origins in pharmaceutical preparations and its relationships to cyclophosphamide metabolism.

Chemical Stability

The compound contains several functional groups that contribute to its chemical reactivity and stability profile:

  • The chloroethyl group is potentially reactive and can participate in alkylation reactions

  • The secondary amine groups can undergo various transformations

  • The phosphate ester group may be susceptible to hydrolysis under certain conditions

  • The dihydrochloride salt formation enhances stability in specific environments

Understanding these stability factors is crucial for proper handling, storage, and analysis of the compound in pharmaceutical applications.

Analytical Methods and Detection

Accurate detection and quantification of 1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride requires specific analytical methodologies.

Chromatographic Analysis

Liquid chromatography methods, particularly those coupled with mass spectrometry, are commonly employed for the detection and quantification of this compound:

  • LC-QTOF-ESI-MS/MS (Liquid Chromatography Quadrupole Time-of-Flight Electrospray Ionization Tandem Mass Spectrometry) has been utilized for the identification of degradation products of cyclophosphamide, including compounds structurally related to 1-Propanol, 3-((2-((2-chloroethyl)amino)ethyl)amino)-, dihydrogen phosphate (ester), dihydrochloride

  • Gradient elution methods employing C-8 columns have been reported for effective separation of cyclophosphamide and its degradation products

Spectroscopic Identification

Spectroscopic techniques provide additional tools for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, has been employed for characterizing phosphorus-containing cyclophosphamide derivatives and could be applicable to this compound

  • Mass spectrometry with accurate mass measurements enables elemental composition elucidation and structural confirmation

SupplierCatalog NumberProduct DescriptionAvailable Quantities
VeeprhoVL165002Cyclophosphamide Related Compound DNot specified
Cymit Quimica86-MM0822.043-[2-(2-Chloroethylamino)ethylamino]propyl Dihydrogen Phosphate Dihydrochloride25mg, 100mg
Daicel PharmaNot specifiedCyclophosphamide impurityNot specified

These commercial sources primarily target pharmaceutical quality control laboratories, analytical research facilities, and organizations involved in drug development and manufacturing .

Applications

The primary applications of this compound include:

  • Use as a reference standard in the quality control of cyclophosphamide pharmaceuticals

  • Employment in stability studies of cyclophosphamide formulations

  • Application in metabolic studies of cyclophosphamide

  • Utilization in analytical method development and validation for cyclophosphamide analysis

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